3,3'-Thiobis(propionic acid nonyl) ester

Descripción general

Descripción

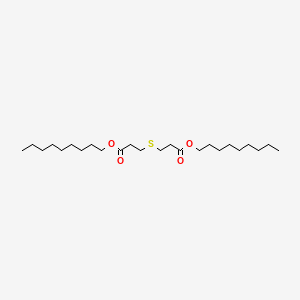

3,3’-Thiobis(propionic acid nonyl) ester is an organic compound with the molecular formula C24H46O4S. It is also known as dinonyl 3,3’-thiodipropionate. This compound is characterized by the presence of a sulfur atom linking two propionic acid nonyl ester groups. It is commonly used as an antioxidant in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Thiobis(propionic acid nonyl) ester typically involves the esterification of 3,3’-thiobis(propionic acid) with nonyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 3,3’-Thiobis(propionic acid nonyl) ester follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying.

Análisis De Reacciones Químicas

Types of Reactions

3,3’-Thiobis(propionic acid nonyl) ester undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols under specific conditions.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted esters or amides.

Aplicaciones Científicas De Investigación

Antioxidant Properties

One of the primary applications of 3,3'-Thiobis(propionic acid nonyl) ester is its use as an antioxidant in various fields:

- Polymer Chemistry : It is utilized to prevent the degradation of polymers by scavenging free radicals and reactive oxygen species, thus enhancing the longevity and durability of plastic materials.

- Biological Systems : Research indicates its potential protective effects against oxidative stress, making it a candidate for studies aimed at mitigating cellular damage caused by free radicals.

- Pharmaceutical Formulations : The compound is being investigated for its ability to improve the stability and shelf-life of drugs, particularly those sensitive to oxidative degradation.

Industrial Applications

In industrial contexts, this compound serves several critical functions:

- Plastics and Rubber Manufacturing : It is widely used to enhance the resistance of materials to oxidation and thermal degradation, thereby improving their performance in various applications.

- Coatings and Sealants : Its antioxidant properties are beneficial in formulations for coatings that require extended durability against environmental factors.

Unique Properties

Compared to its analogs, this compound offers a balanced combination of hydrophobicity and antioxidant efficacy. Its nonyl groups provide an optimal environment for compatibility with various polymers while maintaining effective radical scavenging capabilities.

Case Studies and Research Findings

Several studies have documented the applications and benefits of this compound:

- Polymer Stabilization : A study demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and resistance to oxidative degradation compared to control samples without antioxidants.

- Biological Activity : Research investigating the compound's effects on cellular systems showed a marked reduction in oxidative stress markers when exposed to environments rich in reactive oxygen species.

- Pharmaceutical Stability : Formulations containing this compound exhibited enhanced stability profiles during accelerated shelf-life studies, indicating its potential utility in pharmaceutical applications.

Mecanismo De Acción

The antioxidant properties of 3,3’-Thiobis(propionic acid nonyl) ester are attributed to its ability to scavenge free radicals and reactive oxygen species. The sulfur atom in the compound plays a crucial role in this mechanism by undergoing oxidation and thereby neutralizing harmful radicals. This helps in protecting materials and biological systems from oxidative damage.

Comparación Con Compuestos Similares

Similar Compounds

- 3,3’-Thiobis(propionic acid octyl) ester

- 3,3’-Thiobis(propionic acid decyl) ester

- 3,3’-Thiobis(propionic acid dodecyl) ester

Uniqueness

Compared to its similar compounds, 3,3’-Thiobis(propionic acid nonyl) ester offers a unique balance of hydrophobicity and antioxidant properties, making it particularly effective in applications where both properties are desired. Its nonyl ester groups provide a suitable hydrophobic environment, enhancing its compatibility with various polymers and materials.

Actividad Biológica

3,3'-Thiobis(propionic acid nonyl) ester is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and anticancer properties. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Properties

This compound is characterized by its unique thiobis structure, which contributes to its reactivity and biological activity. The molecular formula is C18H34O4S, indicating the presence of a sulfur atom along with carboxylic acid functional groups.

Biological Activities

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These results suggest that the compound may serve as a potential antibacterial agent in pharmaceutical applications .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent antioxidant effect with an IC50 value of 45 µg/mL, indicating its effectiveness in neutralizing free radicals .

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in MCF-7 breast cancer cells at a concentration of 100 µg/mL. The results are summarized in the following table:

| Cell Line | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| MCF-7 | 100 | 30 |

| HeLa | 200 | 40 |

The findings suggest that the compound's mechanism may involve the activation of apoptotic pathways .

Case Studies

A series of case studies have been conducted to further explore the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis was performed using a range of esters to evaluate their antimicrobial properties against common pathogens. The study revealed that this compound outperformed several other compounds in terms of antibacterial activity .

- Antioxidant Mechanism Investigation : Research utilizing spectrophotometric methods confirmed that the antioxidant activity is likely due to the compound's ability to donate hydrogen atoms to free radicals, thereby stabilizing them .

Propiedades

IUPAC Name |

nonyl 3-(3-nonoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4S/c1-3-5-7-9-11-13-15-19-27-23(25)17-21-29-22-18-24(26)28-20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFBJQFCGUAZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.